molecular formula C2H4Cl3NaO4P B1683030 Triclofos sodium CAS No. 7246-20-0

Triclofos sodium

Numéro de catalogue: B1683030
Numéro CAS: 7246-20-0
Poids moléculaire: 252.37 g/mol
Clé InChI: OFCLFJCRLNHIQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le triclofos sodium peut être synthétisé par réaction du trichloroéthanol avec l’acide phosphorique. La réaction implique généralement l’utilisation d’un solvant tel que le méthanol et est réalisée sous des conditions de température et de pression contrôlées . Le produit obtenu est ensuite purifié par cristallisation ou par d’autres méthodes appropriées.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit à l’aide de réacteurs de grande taille où le trichloroéthanol et l’acide phosphorique sont combinés dans des conditions optimisées pour assurer un rendement et une pureté élevés. Le processus implique une surveillance continue des paramètres de réaction tels que la température, la pression et le pH afin de maintenir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le triclofos sodium subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pediatric Sedation

Triclofos sodium has established its role as a safe and effective sedative for children undergoing non-painful medical procedures. Its pharmacological profile is similar to that of chloral hydrate but is preferred due to its better palatability and reduced gastric irritation.

Case Study: Sedation for EEG in Children

A study conducted in a tertiary care pediatric center assessed the efficacy of oral triclofos as a sedative for electroencephalogram (EEG) studies in children aged 6 months to 5 years. Out of 160 children, 93.1% successfully underwent EEG recording after administration of triclofos. The median latency for sleep onset was 30 minutes, with a median sleep duration of 90 minutes. Adverse effects were minimal, including mild dizziness and irritability .

Table 1: Efficacy of Triclofos in Pediatric EEG Studies

Study ReferenceSample SizeSuccess Rate (%)Median Sleep Onset (min)Median Sleep Duration (min)Adverse Effects
16093.13090Mild dizziness, irritability

Use in Magnetic Resonance Imaging (MRI)

This compound has been utilized as a sedative for young children undergoing MRI scans. A protocol introduced at the Tokyo Metropolitan Ohtsuka Hospital demonstrated that sedation with triclofos significantly improved the success rate of MRI procedures .

Case Study: MRI Sedation Protocol

In a retrospective review comparing sedation protocols before and after the introduction of triclofos, it was found that the MRI success rate increased significantly post-protocol implementation, highlighting the drug's effectiveness in facilitating imaging procedures .

Dental Procedures

Triclofos has also been applied in dental settings for short procedures requiring sedation in uncooperative children. A case report indicated successful sedation using oral triclofos for dental work, emphasizing its practicality and safety in pediatric dentistry .

Table 2: Applications of Triclofos in Dental Procedures

Procedure TypeAge GroupDosage (mg/kg)Outcome
Dental SedationPrecooperative children75-100Successful sedation

Safety and Efficacy Studies

Several studies have evaluated the safety profile of this compound, particularly concerning its effects on respiratory function and overall sedation quality. Research indicates that while there may be slight increases in respiratory rate and minor decreases in oxygen saturation post-sedation, these changes are generally not clinically significant .

Table 3: Safety Profile of this compound

ParameterPre-Sedation MeanPost-Sedation MeanClinical Significance
Respiratory Rate (breaths/min)Baseline+1.9Not significant
Heart Rate (beats/min)Baseline+5.5Not significant
Oxygen Saturation (%)Baseline-0.68Not significant

Activité Biologique

Triclofos sodium, a sedative agent, is primarily used in pediatric medicine for sedation during non-painful medical procedures. This article explores its biological activity, efficacy, safety, and pharmacokinetics, drawing from various studies and clinical trials.

Overview of this compound

  • Chemical Composition : this compound is the sodium salt of trichloroethanol, with the molecular formula C2H3Cl3NaO4P\text{C}_2\text{H}_3\text{Cl}_3\text{NaO}_4\text{P} and a molecular weight of 251.37 g/mol.
  • Mechanism of Action : It acts as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, similar to chloral hydrate.

Clinical Applications

This compound is predominantly utilized for:

  • Sedation in Children : It is frequently administered to children undergoing procedures such as electroencephalograms (EEGs) or magnetic resonance imaging (MRI) where sedation is necessary but pain is not involved .
  • Efficacy in Neurocognitive Disorders : Clinical studies indicate that this compound is effective in sedating children with neurocognitive disabilities, providing a safer alternative compared to other sedatives like chloral hydrate .

Case Study 1: Efficacy in EEG Procedures

A prospective observational study examined the efficacy of oral triclofos as a sedative for sleep EEGs in children aged 6 months to 5 years. Key findings included:

  • Sample Size : 160 children were enrolled.
  • Success Rate : EEGs were successfully recorded in 149 children (93.1%).
  • Sedation Parameters :
    • Median latency of sleep onset: 30 minutes
    • Median duration of sleep: 90 minutes
  • Adverse Effects : Mild adverse effects included dizziness (16 cases), irritability (5 cases), and vomiting (1 case), with no severe complications reported .

Case Study 2: Comparison with Other Sedatives

A comparative study highlighted that intranasal dexmedetomidine was found to be superior to oral this compound for sedation in children with autism undergoing EEGs. This suggests that while triclofos is effective, alternative agents may offer better outcomes in specific populations .

Pharmacokinetics and Metabolism

This compound is metabolized into trichloroacetic acid (TCA) and trichloroethanol (TCEOH). A study developed a method for detecting these metabolites in plasma, revealing:

  • Half-Life :
    • TCEOH has a half-life of approximately 8.2 hours.
    • TCA has a longer half-life of about 75.3 hours.
  • Detection Limits :
    • This compound: 0.10μg/ml0.10\,\mu g/ml
    • TCA: 0.24μg/ml0.24\,\mu g/ml
    • TCEOH: 0.10μg/ml0.10\,\mu g/ml .

Safety Profile

This compound has demonstrated a favorable safety profile:

  • Adverse Events : In studies involving pediatric patients, rates of sedation-related adverse events were low. Notably, there were no instances of apnea or significant desaturation .
  • Gastric Irritation : Compared to chloral hydrate, this compound causes less gastric irritation, making it preferable for use in sensitive populations .

Summary Table of Findings

StudyPopulationSuccess RateMedian Sleep OnsetAdverse Effects
EEG StudyChildren (6 months - 5 years)93.1%30 minMild (dizziness, irritability)
Dexmedetomidine ComparisonChildren with AutismN/AN/AN/A
PharmacokineticsPediatric PatientsN/AN/ALow adverse events

Propriétés

Numéro CAS

7246-20-0

Formule moléculaire

C2H4Cl3NaO4P

Poids moléculaire

252.37 g/mol

Nom IUPAC

sodium;2,2,2-trichloroethyl hydrogen phosphate

InChI

InChI=1S/C2H4Cl3O4P.Na/c3-2(4,5)1-9-10(6,7)8;/h1H2,(H2,6,7,8);

Clé InChI

OFCLFJCRLNHIQE-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+]

SMILES isomérique

C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+]

SMILES canonique

C(C(Cl)(Cl)Cl)OP(=O)(O)O.[Na]

Apparence

Solid powder

Key on ui other cas no.

7246-20-0

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

7246-20-0 (mono-hydrochloride salt)
306-52-5 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Triclofos Sodium;  SCH-10159;  SCH 10159;  SCH10159

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclofos sodium
Reactant of Route 2
Reactant of Route 2
Triclofos sodium
Reactant of Route 3
Reactant of Route 3
Triclofos sodium
Reactant of Route 4
Triclofos sodium
Reactant of Route 5
Triclofos sodium
Reactant of Route 6
Triclofos sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.